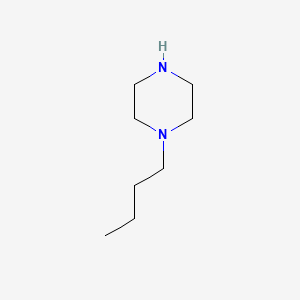

1-Butylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-3-6-10-7-4-9-5-8-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSVXVKIYYQWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329832 | |

| Record name | 1-Butylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5610-49-1 | |

| Record name | 1-Butylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Butylpiperazine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 1-Butylpiperazine, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a pungent odor.[1] It is soluble in water and common organic solvents such as ethanol and dimethylformamide.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | [1][2][3] |

| Molecular Weight | 142.24 g/mol | [2][3] |

| Boiling Point | 192°C | [1] |

| Melting Point | -15°C | [1] |

| Density | 0.84 g/cm³ | [1] |

| Refractive Index | n20/D 1.466 | [3] |

Structural Information and Identifiers

The structural identity of this compound is defined by various standard chemical nomenclature and notation systems.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [2] |

| SMILES | CCCCN1CCNCC1 | [2][3] |

| InChI | InChI=1S/C8H18N2/c1-2-3-6-10-7-4-9-5-8-10/h9H,2-8H2,1H3 | [2][3] |

| InChIKey | YKSVXVKIYYQWBB-UHFFFAOYSA-N | [2][3] |

A variety of registry numbers and database identifiers are used to catalog this compound.

| Database/Registry | Identifier | Source |

| CAS Number | 5610-49-1 | [2][3] |

| PubChem CID | 424322 | [2] |

| EC Number | 628-437-8 | [2] |

| Beilstein/REAXYS | 103974 | [3] |

| MDL Number | MFCD00039702 | [3] |

digraph "1-Butylpiperazine_Identifiers" { graph [fontname="Arial", rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", ratio="fill"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Center Node substance [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Structure Identifiers node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; iupac [label="IUPAC: this compound"]; smiles [label="SMILES: CCCCN1CCNCC1"]; inchi [label="InChI: 1S/C8H18N2/..."]; inchikey [label="InChIKey: YKSVXVKIYYQWBB..."];

// Physical Properties node [fillcolor="#34A853", fontcolor="#FFFFFF"]; formula [label="Formula: C₈H₁₈N₂"]; mol_weight [label="Mol. Wt.: 142.24 g/mol"];

// Registry Numbers node [fillcolor="#FBBC05", fontcolor="#202124"]; cas [label="CAS: 5610-49-1"]; pubchem [label="PubChem CID: 424322"];

// Relationships edge [color="#5F6368"]; substance -> iupac [label="is named"]; substance -> smiles [label="is represented by"]; substance -> inchi [label="is represented by"]; inchi -> inchikey [label="generates"]; substance -> formula [label="has"]; formula -> mol_weight [label="results in"]; substance -> cas [label="is registered as"]; substance -> pubchem [label="is cataloged in"]; }

Caption: Relationship between this compound and its key identifiers.

Synthesis and Reactivity

Synthesis this compound is typically prepared through the reaction of piperazine with n-butanol.[1] The process involves an intermediate step where piperazine reacts with cuprous chloride to form N-butoxyl piperazine salt.[1] This intermediate is then treated with anhydrous hydrochloric acid and dehydrated to yield the final product.[1]

Applications in Research and Drug Development The piperazine moiety is a significant heterocyclic structure in medicinal chemistry, frequently found in bioactive molecules and approved drugs.[4][5] Its presence can optimize the pharmacokinetic properties of a drug candidate, such as solubility, and it can serve as a versatile scaffold to arrange pharmacophoric groups correctly for interaction with biological targets.[4][6] this compound, as a monosubstituted piperazine, is primarily used in organic synthesis as a catalyst, solvent, and a crucial intermediate for the preparation of various chemicals, including pesticides, dyes, and pharmaceuticals.[1] It can also function as an amino-protecting agent in organic reactions.[1] The structural versatility of piperazine derivatives allows for extensive modifications, leading to the development of novel drugs with improved potency and selectivity across various therapeutic areas, including antimicrobial, anticancer, and central nervous system applications.[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound, such as specific parameters for NMR, IR, or mass spectrometry, are not available in the consulted search results. While spectral data for related compounds like 1-Boc-piperazine are mentioned to be available in databases such as SpectraBase, the specific experimental conditions used to acquire these spectra are not provided.[7][8][9][10]

Safety Information

This compound is considered an irritant and is corrosive.[1] It can cause skin irritation and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, such as eye shields and gloves, should be worn when handling this chemical to avoid contact.[1][3] It is a combustible liquid and should be kept away from fire and oxidants.[1][3]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H18N2 | CID 424322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 97.0 GC 5610-49-1 [sigmaaldrich.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1-Butylpiperazine: Synthesis, Properties, and Pharmacological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Butylpiperazine, a key chemical intermediate in organic synthesis and drug discovery. This document details its fundamental properties, synthesis methodologies, and potential pharmacological significance, presenting data in a structured format for ease of reference and comparison.

Core Chemical and Physical Properties

This compound, a mono-N-alkylated derivative of piperazine, is a versatile building block in the synthesis of a wide range of biologically active molecules. Its physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 5610-49-1 | |

| Molecular Formula | C₈H₁₈N₂ | |

| Molecular Weight | 142.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 184-186 °C | |

| Density | 0.876 g/mL at 25 °C | |

| Refractive Index | n20/D 1.466 |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the N-alkylation of piperazine. Two primary methods are prevalent: direct alkylation with a butyl halide and reductive amination with butanal. To control for the common issue of di-alkylation, methods employing a mono-protected piperazine derivative are often preferred in research and industrial settings.

Method 1: Direct Alkylation of Mono-protected Piperazine

This method involves the alkylation of a piperazine derivative where one of the nitrogen atoms is protected, for instance, with an acetyl group, to ensure mono-alkylation.

Experimental Protocol:

-

Alkylation of N-Acetylpiperazine: In a mechanically stirred suspension of anhydrous potassium carbonate (1.25 equivalents) and N-Acetylpiperazine in dry tetrahydrofuran (THF), 1-bromobutane (1.25 equivalents) is added.[1]

-

The reaction mixture is heated to reflux and maintained overnight.[1]

-

After cooling to room temperature, the inorganic salts are removed by filtration.[1]

-

The filtrate is concentrated under reduced pressure to yield N-butyl-N'-acetylpiperazine.[1]

-

Deprotection: The resulting N-butyl-N'-acetylpiperazine is then subjected to hydrolysis to remove the acetyl group, yielding the final product, this compound.[2]

Method 2: Reductive Amination of Piperazine

Reductive amination offers an alternative route that can prevent the formation of quaternary ammonium salts.

Experimental Protocol:

-

Iminium Ion Formation: Piperazine is reacted with butanal in a suitable solvent. This initial reaction forms an iminium ion intermediate.[1]

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, is then introduced to the reaction mixture in a one-pot fashion.[1] This reduces the iminium ion to the desired N-alkylated product, this compound.[1]

Pharmacological Relevance and Receptor Interactions

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties and serving as a scaffold to interact with various biological targets.[3] Derivatives of piperazine have shown significant affinity for a range of receptors, including dopamine, serotonin, and sigma receptors.

While specific binding data for this compound is not extensively reported in publicly available literature, the general structure-activity relationships of N-alkylated piperazines suggest potential interactions with these receptor families. The N-butyl substituent will influence the lipophilicity and steric bulk of the molecule, which are critical factors in receptor binding.

For instance, studies on N-[4-(4-Arylpiperazin-1-yl)butyl]aryl carboxamides have demonstrated high affinity for dopamine D3 and D4 receptors.[4] Similarly, various arylpiperazines are known to bind to serotonin receptors.[5][6] The fundamental interaction often involves the protonated nitrogen of the piperazine ring forming a salt bridge with an acidic residue, such as an aspartate, in the receptor's binding pocket.[7]

Conclusion

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its synthesis is well-established, with methods available to control selectivity. While its specific biological activity is not yet fully characterized in the public domain, the broader class of piperazine derivatives demonstrates significant interactions with key neurological receptors. Further investigation into the specific receptor binding profile and functional activity of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting dopamine receptors binding affinity of N-[4-(4-Arylpiperazin-1-yl) butyl]aryl carboxamides: computational approach using topological descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Butylpiperazine from Piperazine and Butyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-butylpiperazine, a valuable building block in medicinal chemistry and drug development, from the readily available starting materials piperazine and butyl bromide. This document details two primary synthetic strategies: a direct, one-pot N-alkylation and a two-step approach involving a protecting group strategy to ensure mono-alkylation. The guide includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the reaction pathways and experimental workflows.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of an N-alkyl substituent, such as a butyl group, significantly modulates the physicochemical and pharmacological properties of the piperazine ring, including its basicity, lipophilicity, and receptor-binding affinity. The synthesis of this compound is therefore a critical process for the development of novel chemical entities.

The primary challenge in the synthesis of this compound from piperazine and butyl bromide lies in controlling the degree of alkylation. The presence of two secondary amine functionalities in piperazine can lead to a mixture of mono- and di-alkylated products. This guide presents methodologies to selectively synthesize the desired mono-alkylated product, this compound.

Synthetic Strategies

Two principal methodologies for the synthesis of this compound are presented:

-

Method A: Direct Mono-N-alkylation using Excess Piperazine. This approach leverages Le Chatelier's principle by using a large molar excess of piperazine to statistically favor the mono-alkylation product.

-

Method B: Two-Step Synthesis via N-Acetylpiperazine. This more controlled method involves the protection of one of the piperazine nitrogens as an acetamide, followed by alkylation of the remaining secondary amine and subsequent deprotection.

The choice of method will depend on factors such as the desired purity of the final product, scalability, and cost considerations.

Experimental Protocols

Method A: Direct Mono-N-alkylation using Excess Piperazine

This protocol is adapted from general procedures for the mono-alkylation of piperazines.

Reaction Scheme:

Materials:

-

Piperazine (anhydrous)

-

1-Bromobutane (Butyl Bromide)

-

Pyridine (or another suitable base/solvent)

-

Acetone

-

Dichloromethane (or other suitable extraction solvent)

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for reflux, filtration, extraction, and distillation.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a significant molar excess of piperazine (e.g., 100 mmol) in pyridine (30 mL). A 4:1 molar ratio of piperazine to butyl bromide is recommended to favor mono-alkylation.[1]

-

Addition of Alkylating Agent: To the stirred solution, add 1-bromobutane (25 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

After completion, cool the reaction mixture to room temperature and then place it in a freezer overnight to precipitate excess piperazine and pyridinium salts.[1]

-

Filter the cold mixture and wash the solid residue with cold acetone.[1]

-

Combine the filtrate and washings and remove the solvents under reduced pressure using a rotary evaporator.[1]

-

The crude product can be further purified by partitioning between water and a suitable organic solvent like dichloromethane. Extract the aqueous layer with the organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

-

Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure.[1]

Method B: Two-Step Synthesis via N-Acetylpiperazine

This method offers a more controlled synthesis of this compound with higher selectivity for the mono-alkylated product.

Step 1: N-Butylation of N-Acetylpiperazine

Reaction Scheme:

Materials:

-

N-Acetylpiperazine

-

1-Bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Tetrahydrofuran (THF)

-

Standard laboratory glassware and equipment for reflux and filtration.

Procedure:

-

Reaction Setup: To a mechanically stirred suspension of anhydrous potassium carbonate (0.195 mol) and N-acetylpiperazine (0.156 mol) in dry THF, add 1-bromobutane (0.195 mol).

-

Reaction: Reflux the reaction mixture overnight.

-

Work-up:

-

Cool the reaction to room temperature and remove the inorganic salts by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-acetyl-N'-butylpiperazine.

-

Step 2: Hydrolysis of N-Acetyl-N'-butylpiperazine

Reaction Scheme:

Materials:

-

N-Acetyl-N'-butylpiperazine (from Step 1)

-

2.0 M Sodium Hydroxide (NaOH) solution

-

Standard laboratory glassware and equipment for reflux and distillation.

Procedure:

-

Reaction: Reflux the crude N-acetyl-N'-butylpiperazine (0.126 mol) in 150 mL of 2.0 M aqueous sodium hydroxide solution overnight.[2]

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the water.

-

Purification: Isolate the pure this compound by distillation.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the N-acetylpiperazine route.

| Step | Reactants | Product | Yield | Purity | Boiling Point (°C) |

| N-Butylation of N-Acetylpiperazine | N-Acetylpiperazine, 1-Bromobutane, K₂CO₃, THF | N-Acetyl-N'-butylpiperazine | 88% | - | - |

| Hydrolysis of N-Acetyl-N'-butylpiperazine | N-Acetyl-N'-butylpiperazine, NaOH (aq) | This compound | 71% | >97% | 192-195 |

Mandatory Visualization

Reaction Pathway for Direct N-Alkylation

Caption: Direct N-alkylation of piperazine with butyl bromide.

Experimental Workflow for Two-Step Synthesis

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

This guide has detailed two effective methods for the synthesis of this compound from piperazine and butyl bromide. The direct alkylation method using an excess of piperazine offers a one-pot synthesis, which can be advantageous in terms of simplicity. However, controlling the selectivity to obtain pure mono-alkylated product can be challenging. The two-step synthesis via N-acetylpiperazine provides a more controlled and often higher-yielding route to pure this compound. The choice of the synthetic route will be dictated by the specific requirements of the research or development project, including purity specifications, scale, and economic factors. The provided experimental protocols and data serve as a valuable resource for chemists in the pharmaceutical and chemical industries.

References

The Diverse Biological Activities of 1-Butylpiperazine and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its versatile structure and presence in numerous approved drugs. Among its many derivatives, those featuring a 1-butyl substituent have emerged as a class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 1-butylpiperazine and its derivatives, with a focus on their potential therapeutic applications in oncology, infectious diseases, and central nervous system (CNS) disorders.

Anticancer Activity

Recent research has highlighted the potential of this compound derivatives as promising anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, often through mechanisms that involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A noteworthy study detailed the synthesis of a series of benzothiazole-piperazine derivatives, including compounds with a this compound moiety. These derivatives were evaluated for their in vitro cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. The results indicated that aroyl-substituted derivatives were particularly active, inducing apoptosis via cell cycle arrest at the subG1 phase.[1]

Similarly, another study focused on piperazine amide derivatives and their in-vitro cytotoxic effects on a panel of human cell lines including HeLa, MCF7, MDA-MB-231, HCT116, and HT29. One such derivative showed promising cytotoxic effects on MDA-MB-231 breast cancer cells with an IC50 value of 11.3 µM.[2] This compound was found to activate apoptosis and block the cell cycle in the G0/G1 phase.[2]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Piperazine Amide Derivative | MDA-MB-231 | IC50 | 11.3 | [2] |

| Benzothiazole-Piperazine Derivative (Aroyl substituted) | HUH-7, MCF-7, HCT-116 | - | Active | [1] |

Experimental Protocols: Anticancer Activity Evaluation

MTT Assay for Cytotoxicity: The anticancer activity of piperazine derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells (e.g., A-549, HCT-116, MIAPaCa-2) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.[3]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and a standard drug (e.g., gefitinib) and incubated for another 48 hours.[3]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.

Apoptosis and Cell Cycle Analysis: To understand the mechanism of action, further studies such as AO/EB staining, comet assay, and cell cycle analysis using flow cytometry are performed. These assays help to determine if the compounds induce apoptosis and at which phase of the cell cycle they act.[2]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have shown significant promise in this area, exhibiting activity against a range of bacterial and fungal strains.

A study on the synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives reported that these compounds showed significant activity against various bacterial strains, although they were less active against the tested fungi. The antibacterial activity was tested against Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli.

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound Class | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| N-Alkyl Piperazine Derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | MIC | Not specified, but showed significant activity | |

| Chalcone-Piperazine Derivatives | Candida albicans | MIC | 2.22 | [4] |

| Gatifloxacin-Piperazine Derivatives | Gram-positive bacteria | MIC | 1-5 | [4] |

Experimental Protocols: Antimicrobial Activity Evaluation

Minimum Inhibitory Concentration (MIC) Assay: The MIC of the synthesized compounds against various microbial strains is determined using the broth microdilution method.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight, and the suspension is diluted to achieve a concentration of approximately 5 × 10⁵ CFU/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their activity on the central nervous system, with many approved drugs for psychiatric disorders containing this scaffold.[5] The N-substituent on the piperazine ring plays a crucial role in determining the affinity and selectivity for various CNS receptors.

Studies on N-substituted piperazine derivatives have shown their potential as dual inhibitors of serotonin and noradrenaline reuptake.[6] The structure-activity relationship studies help in designing compounds with improved potency and selectivity for specific receptors, which is crucial for developing new treatments for depression and anxiety.[6]

While specific quantitative data for this compound derivatives targeting CNS receptors is limited in the reviewed literature, the general findings for N-alkylpiperazines suggest that the butyl group can contribute to favorable interactions with neurotransmitter transporters and receptors. The lipophilicity conferred by the butyl chain can influence the blood-brain barrier permeability, a critical factor for CNS-acting drugs.

Experimental Protocols: CNS Receptor Binding Assays

Radioligand Binding Assays: To determine the affinity of compounds for specific CNS receptors (e.g., serotonin, dopamine receptors), radioligand binding assays are commonly employed.

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell lines or animal brain tissue.

-

Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]-serotonin) and varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The Ki (inhibitory constant) values are calculated from the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the N-alkylation of a piperazine ring. A general and efficient method for the synthesis of monosubstituted piperazines involves the reaction of a large excess of piperazine with an appropriate alkyl halide. However, to achieve better selectivity and yield for mono-alkylation, protective group strategies are often employed.

General Synthesis Workflow:

References

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on 1-Butylpiperazine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1-butylpiperazine moiety is a significant scaffold in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds. Its unique structural and physicochemical properties, including a six-membered ring with two nitrogen atoms at opposing positions, provide a versatile template for drug design.[1][2][3][4] This scaffold often imparts favorable characteristics such as improved water solubility, oral bioavailability, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while also enhancing affinity and specificity for various biological targets.[2][4]

Derivatives of this compound have demonstrated a broad spectrum of therapeutic potential, with notable activity as antipsychotics, antidepressants, anxiolytics, anticancer agents, and neuroprotective agents.[3][5][6][7] Their mechanism of action frequently involves modulation of central nervous system (CNS) targets, particularly dopamine and serotonin receptors.[1][8][9][10]

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support researchers and professionals in the field of drug discovery and development.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the N-alkylation of a substituted piperazine with a butyl-containing electrophile or the reductive amination of a piperazine with a butyl-aldehyde. A common and versatile starting material for these syntheses is 1-Boc-piperazine, which allows for regioselective functionalization of the piperazine ring.[11][12]

A general synthetic strategy involves the reaction of an appropriately substituted arylpiperazine with a 4-bromobutyl-containing intermediate in the presence of a base, such as anhydrous potassium carbonate, and a catalytic amount of potassium iodide in a suitable solvent like acetonitrile.[13]

II. Therapeutic Applications and Biological Targets

The therapeutic versatility of this compound derivatives stems from their ability to interact with a range of biological targets. The following sections detail their applications in key therapeutic areas.

This compound derivatives are prominent in the development of drugs for CNS disorders, primarily due to their interaction with dopaminergic and serotonergic systems.[1][3]

Dopamine Receptor Ligands: Many this compound derivatives exhibit high affinity for dopamine receptors, particularly the D2 and D3 subtypes.[8][9] N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides, for instance, have been identified as potent and selective D3 receptor antagonists.[8] These compounds are being investigated for their potential in treating substance abuse disorders.[9]

Serotonin Receptor Ligands: The this compound scaffold is also a key component of ligands for various serotonin (5-HT) receptors.[1][14][15] Derivatives have been synthesized that act as agonists or antagonists at receptors such as 5-HT1A.[10][14][15][16] The interaction with these receptors contributes to the anxiolytic and antidepressant-like effects observed for some of these compounds.[3][10]

Table 1: Quantitative Data for this compound Derivatives as Dopamine and Serotonin Receptor Ligands

| Compound Class | Target(s) | Key Structural Features | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides | D3, D2 | 2,3-dichlorophenylpiperazine, butyl linker, arylamido function | D3: 0.6 - 1080 | Antagonist | [8] |

| Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides | D3, D2, D4 | Functionalized butylamide linking chain | D3: 1 - 5 | Antagonist / Partial Agonist | [9] |

| 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) | α1B, 5-HT1A, D2 | 3,5-di-tert-butyl-4-hydroxybenzyl moiety | Low micromolar range | Modulator | [10] |

| Arylpiperazine derivatives of 1,16-diphenyl-19-azahexacyclo...trione | 5-HT1A | Complex polycyclic imide | - | - | [14][15] |

The piperazine ring is a recognized scaffold in the design of anticancer agents, and this compound derivatives are no exception.[6][7] Their mechanisms of action in cancer are diverse and can include the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.[5]

For example, novel vindoline-piperazine conjugates, where a this compound derivative is attached to the vindoline core, have shown significant antiproliferative activity against a panel of human tumor cell lines.[17] Specifically, derivatives containing a [4-(trifluoromethyl)benzyl]piperazine moiety have demonstrated potent growth inhibition of breast cancer cell lines.[17]

Table 2: Anticancer Activity of this compound Derivatives

| Compound Class | Cancer Cell Line(s) | Activity Metric | Value | Reference |

| Vindoline-piperazine conjugates | Breast cancer (MDA-MB-468) | GI50 | 1.00 µM | [17] |

| Vindoline-piperazine conjugates | Non-small cell lung cancer (HOP-92) | GI50 | 1.35 µM | [17] |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Breast adenocarcinoma (MCF7) | Cytotoxicity | Comparable to doxorubicin | [18] |

| Piperazine-containing synthetic hybrids | HCT-116, Colo-205 | IC50 | 1.0 - 3.0 µM | [7] |

Recent research has highlighted the potential of this compound derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[19][20][21][22]

In the context of Alzheimer's disease, certain piperazine derivatives have been shown to inhibit the aggregation of amyloid-β and tau peptides, which are pathological hallmarks of the disease.[19] Some compounds have also demonstrated the ability to disaggregate pre-formed aggregates and exhibit neuroprotective properties by reversing amyloid-β induced toxicity.[19] Furthermore, specific piperazine derivatives have been found to prevent neurofibrillary degeneration and amyloid deposition, leading to the preservation of memory in animal models.[20]

For Parkinson's disease, piperine, a naturally occurring compound containing a piperidine ring (structurally related to piperazine), has shown neuroprotective effects in a mouse model of the disease by exerting antioxidant, anti-apoptotic, and anti-inflammatory actions.[23] This suggests that synthetic piperazine derivatives could be designed to have similar or enhanced neuroprotective activities.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Materials:

-

Appropriately substituted arylpiperazine

-

4-Bromobutyl-arylcarboxamide

-

Anhydrous potassium carbonate (K2CO3)

-

Potassium iodide (KI)

-

Acetonitrile (CH3CN)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

A mixture of the arylpiperazine (1 equivalent), 4-bromobutyl-arylcarboxamide (1.2 equivalents), anhydrous K2CO3 (2 equivalents), and a catalytic amount of KI is prepared in acetonitrile.

-

The reaction mixture is refluxed for 24-48 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(4-[4-(aryl)piperazin-1-yl]butyl)arylcarboxamide.

-

The final compound is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

(This is a generalized protocol based on common synthetic strategies. For specific examples, please refer to the cited literature such as Szulczyk et al., 2014[13])

Materials:

-

Cell membranes from Sf9 cells stably expressing rat D3 receptors

-

[3H]Spiperone (radioligand)

-

Test compounds (this compound derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

-

96-well microplates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Cell membranes are prepared and diluted in the assay buffer to a final protein concentration of 10-20 µg per well.

-

The assay is performed in a total volume of 250 µL in 96-well microplates.

-

Varying concentrations of the test compounds are added to the wells.

-

The radioligand, [3H]Spiperone, is added at a concentration close to its Kd value for the D3 receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known D3 antagonist (e.g., 10 µM haloperidol).

-

The plates are incubated at room temperature for 60-90 minutes.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed several times with ice-cold assay buffer to remove unbound radioligand.

-

The filters are transferred to scintillation vials, scintillation cocktail is added, and the radioactivity is counted using a liquid scintillation counter.

-

The IC50 values are determined by non-linear regression analysis of the competition binding data, and the Ki values are calculated using the Cheng-Prusoff equation.

(This is a generalized protocol. For specific details, please refer to the cited literature such as Grundt et al., 2007[9])

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key concepts related to this compound derivatives.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Caption: Signaling pathway of Dopamine D3 receptor antagonism by this compound derivatives.

Caption: Experimental workflow for a radioligand binding assay.

V. Conclusion and Future Perspectives

This compound derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their privileged structure allows for facile modification, leading to the development of potent and selective ligands for a variety of biological targets. The extensive research into their activity at dopamine and serotonin receptors has paved the way for new treatments for CNS disorders. Moreover, emerging evidence of their efficacy as anticancer and neuroprotective agents opens up exciting new avenues for drug discovery.[6][21]

Future research should focus on a deeper understanding of the structure-activity relationships to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel therapeutic applications for these compounds, guided by a combination of computational modeling and high-throughput screening, will undoubtedly continue to expand the medicinal chemistry landscape of this compound derivatives. The development of multi-target ligands based on this scaffold also holds significant promise for treating complex multifactorial diseases.[19][20]

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 12. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]

- 13. Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives [pubmed.ncbi.nlm.nih.gov]

- 16. 1-(1-Naphthyl)piperazine, a central serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 18. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of N-Butylpiperazine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of N-butylpiperazine compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse interactions with various neurotransmitter receptors and transporters. This document details their binding affinities, functional activities, and the experimental methodologies used for their characterization, offering a valuable resource for researchers in drug discovery and development.

Introduction to N-Butylpiperazine Compounds

The N-butylpiperazine scaffold is a versatile chemical moiety that serves as a core component in a multitude of pharmacologically active compounds. The structural flexibility of the piperazine ring, combined with the lipophilic butyl chain, allows for modifications that can fine-tune the affinity and selectivity of these compounds for various biological targets.[1][2] This has led to the development of N-butylpiperazine derivatives with significant activity at dopamine, serotonin, and sigma receptors, making them promising candidates for the treatment of a range of central nervous system (CNS) disorders, including psychosis, depression, and neuropathic pain.[3][4][5]

Receptor Binding Affinities

The interaction of N-butylpiperazine compounds with their molecular targets is primarily characterized by their binding affinity, typically expressed as the inhibition constant (Kᵢ). This section summarizes the Kᵢ values of representative N-butylpiperazine and related piperazine derivatives at key CNS receptors.

Dopamine Receptor Affinities

N-butylpiperazine derivatives have been extensively studied for their interaction with dopamine D2 and D3 receptors. High affinity and selectivity for the D3 receptor are often sought after for the development of novel antipsychotics and treatments for substance abuse.[4][6]

| Compound/Derivative | Receptor | Kᵢ (nM) | Selectivity (D2/D3) | Reference |

| N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides | D3 | 0.6 - 1080 | 2 - 97 | [6] |

| N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide (Compound 29) | hD3 | 0.7 | 133 | [7] |

| hD2L | 93.3 | [7] | ||

| WC10 | hD3 | - | 42 | [8] |

| WC26 | hD3 | - | 51 | [8] |

| WC44 | hD3 | - | 23 | [8] |

| 4-Thiophene-3-yl-benzamide N-phenylpiperazines (6a–f) | D3 | 1.4 - 43 | - | [4] |

| 4-Thiazolyl-4-ylbenzamide N-piperazine analogs (7a–f) | D3 | 2.5 - 31 | - | [4] |

Sigma Receptor Affinities

Sigma receptors, classified into σ₁ and σ₂ subtypes, are another important target for N-butylpiperazine compounds. Ligands for these receptors are being investigated for their potential in treating neurodegenerative diseases, cancer, and pain.[3][9][10]

| Compound/Derivative | Receptor | Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |

| N-(3-Phenylpropyl)-N'-benzylpiperazines | σ₁ | 0.37 - 2.80 | 1.4 - 52 | [3] |

| σ₂ | 1.03 - 34.3 | [3] | ||

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) | σ₁ | 2.7 | 38 | [10] |

| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30) | σ₁ | 2.6 | 187 | [10] |

| 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) | σ₁ | 0.38 | 0.56 | [11] |

| σ₂ | 0.68 | [11] | ||

| N-(o-nitro)phenethyl)piperazine (9) | σ₂ | 4.9 | - | [9] |

| N-(m-nitro)phenethyl)piperazine (10) | σ₁ | <1 | - | [9] |

| 6-Substituted SN79 analogs | σ₂ | 0.56 - 17.9 | - | [12] |

Functional Activity

Beyond binding affinity, the functional activity of a compound, whether it acts as an agonist, antagonist, or partial agonist, is crucial for its pharmacological profile. This is often determined using in vitro functional assays that measure the cellular response to receptor activation.

Dopamine Receptor Functional Activity

The functional activity of N-butylpiperazine derivatives at dopamine receptors is commonly assessed using assays that measure changes in second messenger levels (e.g., cAMP) or G-protein activation (e.g., GTPγS binding).

| Compound/Derivative | Receptor | Assay | Activity | EC₅₀/IC₅₀ (nM) | Reference |

| (-)-15 | D2 | GTPγS | Full Agonist | 10.4 | [13] |

| D3 | GTPγS | Full Agonist | 0.14 | [13] | |

| Compound 29 | hD3 | Mitogenesis | Antagonist | 3.0 | [7] |

| WC10 | D2 | Adenylyl Cyclase | Weak Partial Agonist (30-35% of quinpirole) | - | [8] |

| WC26 | D2 | Adenylyl Cyclase | Partial Agonist | - | [8] |

| WC44 | D2 | Adenylyl Cyclase | Agonist | - | [8] |

Sigma Receptor Functional Activity

Functional characterization of sigma receptor ligands often involves measuring their effects on cell viability, proliferation, or specific signaling pathways.

| Compound/Derivative | Receptor | Assay | Activity | EC₅₀/IC₅₀ (µM) | Reference |

| Piperidines 24 and 15 | σ₂ | Antiproliferative (SK-N-SH cells) | Putative Agonist | 1.40 and 3.64 | [11] |

| 6-Isothiocyanate SN79 derivatives | σ₂ | Cell Viability | Cytotoxic | 7.6 - 32.8 | [14] |

| Pitolisant | σ₁ | Calcium Flux | Agonist | 0.402 | [15] |

| σ₂ | Calcium Flux | Antagonist | 10 | [15] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological data. This section provides outlines of key experimental protocols used to characterize N-butylpiperazine compounds.

Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from established methods for determining the binding affinity of compounds for σ₁ and σ₂ receptors.

Objective: To determine the Kᵢ of a test compound at σ₁ and σ₂ receptors.

Materials:

-

Radioligands: --INVALID-LINK---Pentazocine (for σ₁), [³H]DTG (for σ₂)

-

Non-specific binding control: Haloperidol (for σ₁), unlabeled DTG (for σ₂)

-

Membrane preparation: From guinea pig brain (for σ₁) or rat liver (for σ₂)

-

Assay buffer: 50 mM Tris-HCl, pH 8.0

-

Test compound: N-butylpiperazine derivative

-

96-well filter plates and a cell harvester

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, membrane preparation, and the test compound or vehicle.

-

For σ₂ assays, add a masking concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites.

-

Add the radioligand at a concentration near its Kₑ value.

-

To determine non-specific binding, add a high concentration of the respective non-labeled ligand.

-

Incubate the plate at 37°C for 120 minutes.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

GTPγS Binding Assay for Dopamine D2/D3 Receptors

This functional assay measures the G-protein activation following receptor stimulation.

Objective: To determine the EC₅₀ and intrinsic activity of a test compound at D2/D3 receptors.

Materials:

-

Cell membranes: From CHO or HEK293 cells stably expressing human D2 or D3 receptors.[16][17]

-

Radioligand: [³⁵S]GTPγS

-

Assay buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 µg/ml saponin, 1 mM MgCl₂, pH 7.4.[16]

-

GDP

-

Test compound: N-butylpiperazine derivative

-

Agonist control: Dopamine or quinpirole

-

96-well plates

-

Scintillation counter or SPA technology

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, cell membranes, GDP, and the test compound or vehicle.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.[18]

-

Terminate the reaction (e.g., by filtration or addition of a stop solution).

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ values.

-

Compare the Eₘₐₓ of the test compound to that of a known full agonist to determine its intrinsic activity.

In Vivo Microdialysis in Rodents

This protocol outlines the general procedure for measuring the extracellular levels of a test compound and neurotransmitters in the brain of a freely moving animal.

Objective: To assess the pharmacokinetic and pharmacodynamic profile of an N-butylpiperazine compound in the brain.

Materials:

-

Animal model: Rat or mouse

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Perfusion pump and fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Test compound: N-butylpiperazine derivative

-

Analytical system: HPLC with appropriate detection (e.g., electrochemical or mass spectrometry)

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula into the target brain region (e.g., nucleus accumbens, prefrontal cortex).[19][20] Allow for a recovery period of several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[20][21]

-

Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of neurotransmitter levels.

-

Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous).

-

Post-dosing Collection: Continue collecting dialysate samples to monitor changes in the extracellular concentrations of the test compound and neurotransmitters over time.

-

Sample Analysis: Analyze the dialysate samples using a validated HPLC method.

-

Histological Verification: At the end of the experiment, sacrifice the animal and verify the correct placement of the probe.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the pharmacological profile of N-butylpiperazine compounds.

Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by N-butylpiperazine compounds at D3 and σ₂ receptors.

Caption: Putative signaling pathway of a dopamine D3 receptor agonist.

Caption: Simplified overview of Sigma-2 receptor interactions and functions.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the pharmacological characterization of N-butylpiperazine compounds.

Caption: A typical workflow for the discovery and characterization of N-butylpiperazine compounds.

Caption: Workflow for an in vivo microdialysis experiment in a rodent model.

Conclusion

N-butylpiperazine compounds represent a rich and diverse class of molecules with significant potential for the development of novel therapeutics for CNS disorders. Their pharmacological profile is dictated by their specific interactions with a range of receptors, most notably dopamine and sigma receptors. A thorough understanding of their binding affinities, functional activities, and the underlying signaling pathways is paramount for the rational design and development of new chemical entities with improved efficacy and safety profiles. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive pharmacological characterization of this important class of compounds.

References

- 1. Document: First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure.... - ChEMBL [ebi.ac.uk]

- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Divergent Cytotoxic and Metabolically Stimulative Functions of Sigma-2 Receptors: Structure-Activity Relationships of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Divergent Cytotoxic and Metabolically Stimulative Functions of Sigma-2 Receptors: Structure-Activity Relationships of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[ d]oxazol-2(3 H)-one (SN79) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

1-Butylpiperazine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine motif is a ubiquitous structural element in a vast array of pharmacologically active compounds, earning it the status of a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a highly desirable component in drug design. Among the numerous derivatives, 1-butylpiperazine stands out as a critical building block, offering a strategic entry point for the synthesis of complex molecules. This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in organic synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈N₂ | |

| Molecular Weight | 142.24 g/mol | |

| CAS Number | 5610-49-1 | |

| Appearance | Colorless liquid | |

| Boiling Point | 192-195 °C | |

| Density | ~0.84 g/cm³ | |

| Refractive Index (n20/D) | 1.466 | |

| IUPAC Name | This compound | |

| SMILES | CCCCN1CCNCC1 | |

| InChIKey | YKSVXVKIYYQWBB-UHFFFAOYSA-N |

Spectroscopic data for this compound is available and includes 1H NMR, 13C NMR, IR, and Raman spectra, which are crucial for reaction monitoring and product characterization.

Synthesis of this compound

The primary challenge in the synthesis of this compound is achieving selective mono-alkylation of the piperazine ring, avoiding the formation of the 1,4-dibutylpiperazine byproduct. A robust and widely applicable method involves the temporary protection of one nitrogen atom, followed by alkylation and subsequent deprotection. The following protocol details a reliable synthesis via an N-acetyl intermediate.

This two-step procedure ensures high yields of the desired mono-butylpiperazine.

Step 1: Synthesis of 1-Acetylpiperazine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix anhydrous piperazine (1.0 mol), acetamide (1.0 mol), xylene (250 ml), and iodine (1.0 g, catalyst).

-

Reaction: Heat the mixture to a gentle reflux and maintain overnight.

-

Work-up: After cooling, remove the xylene and any unreacted starting materials by distillation at atmospheric pressure.

-

Purification: Reduce the pressure to approximately 15 mmHg and collect the 1-acetylpiperazine product by vacuum distillation at 156-165 °C.

Step 2: Alkylation of 1-Acetylpiperazine and Hydrolysis

-

Reaction Setup: To a mechanically stirred suspension of potassium carbonate (K₂CO₃, 1.25 eq) and 1-acetylpiperazine (1.0 eq) in dry tetrahydrofuran (THF), add 1-bromobutane (1.25 eq).

-

Reaction: Reflux the reaction mixture overnight. Monitor the reaction progress by TLC or GC-MS.

-

Intermediate Isolation: Cool the reaction to room temperature and remove the inorganic salts by filtration. Concentrate the filtrate under reduced pressure to obtain crude N-butyl-N'-acetylpiperazine as a clear oil. This intermediate can be purified by chromatography if necessary.

-

Hydrolysis: The crude N-butyl-N'-acetylpiperazine is then subjected to acidic or basic hydrolysis to remove the acetyl group. For example, refluxing with aqueous hydrochloric acid followed by basification and extraction will yield the final product.

-

Final Purification: The resulting this compound can be purified by distillation to yield the final product with a boiling point of 192-195 °C.

Applications as a Synthetic Building Block

The synthetic utility of this compound stems from the presence of a nucleophilic secondary amine, which serves as a handle for further functionalization. The butyl group provides a degree of lipophilicity, while the free amine allows for the introduction of a wide variety of substituents, making it a cornerstone for building molecular diversity.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing N-aryl piperazines, a common motif in centrally active pharmaceuticals. This compound can be efficiently coupled with various aryl halides (bromides, chlorides, or triflates) to generate diverse libraries of compounds for drug screening.

-

Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XantPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 eq).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous toluene or dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The secondary amine of this compound readily reacts with acylating agents like acyl chlorides and acid anhydrides to form stable amide bonds. This reaction is fundamental for introducing carbonyl-containing moieties, which are prevalent in many drug structures.

The secondary amine can also undergo further alkylation. To achieve this selectively, reductive amination is the preferred method as it avoids the formation of quaternary ammonium salts. This involves reacting this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).

Role in Drug Discovery: Targeting Dopamine Receptors

The N-alkyl-N'-arylpiperazine framework is a key pharmacophore for targeting G-protein coupled receptors (GPCRs) in the central nervous system. Specifically, derivatives of this compound have been instrumental in the development of potent and selective ligands for dopamine receptors.

The dopamine D3 receptor, in particular, has been identified as a promising target for therapeutic intervention in substance use disorders and other neuropsychiatric conditions. Synthetic efforts have shown that a four-carbon (butyl) chain linking a phenylpiperazine core to an arylamide moiety is often optimal for high-affinity binding to the D3 receptor. For instance, compounds such as N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides have been synthesized and evaluated as potent D3 receptor antagonists. In these structures, the this compound core serves as the central scaffold, correctly positioning the aryl groups for optimal interaction with the receptor binding pocket.

Many piperazine derivatives exert their pharmacological effects by modulating monoaminergic neurotransmission, which includes dopamine and serotonin pathways.

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1-Alkylpiperazines

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in modern medicinal chemistry. Its unique physicochemical properties have made it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. The introduction of an alkyl substituent at the 1-position of the piperazine ring, creating 1-alkylpiperazines, marked a significant step in the evolution of this versatile molecule, unlocking a vast chemical space for drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, and core chemical principles of 1-alkylpiperazines, offering valuable insights for researchers and professionals in the field.

A Historical Perspective: From Anthelmintics to Blockbuster Drugs

The history of 1-alkylpiperazines is intrinsically linked to the parent molecule, piperazine. While the precise first synthesis of a simple 1-alkylpiperazine is not definitively documented in readily available historical records, the emergence of N-substituted piperazines gained momentum in the early to mid-20th century. Piperazine itself was first introduced as a therapeutic agent in 1953 for the treatment of parasitic worm infections, functioning as an anthelmintic.[1] Its mechanism of action involves paralyzing the parasites by acting as a GABA receptor agonist, leading to their expulsion from the host.[2]

The true potential of the 1-alkylpiperazine scaffold began to be realized with the development of the first-generation antihistamines. The synthesis of cyclizine in 1947 by Burroughs Wellcome (now part of GlaxoSmithKline) was a landmark achievement.[3] This was followed by the development of meclizine , patented in 1951, which is structurally and pharmacologically similar. These compounds, featuring a 1-alkyl-4-benzhydrylpiperazine core, demonstrated potent antihistaminic activity by acting as inverse agonists at the H1 receptor.[2][3] This discovery opened the floodgates for the exploration of 1-alkylpiperazines in various therapeutic areas.

The subsequent decades witnessed an explosion in the development of 1-alkylpiperazine-containing drugs, including antipsychotics, antidepressants, and anticancer agents. This widespread adoption is a testament to the scaffold's ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to allow for facile structural modifications to optimize target engagement.[4]

Core Synthetic Strategies: The Alkylation of Piperazine

The primary methods for the synthesis of 1-alkylpiperazines have remained conceptually consistent over time, though with significant refinements in reagents and conditions. The most fundamental approach is the direct N-alkylation of piperazine.

Experimental Protocols for Key Synthetic Transformations

Three main strategies dominate the synthesis of 1-alkylpiperazines:

-

Nucleophilic Substitution: This is the most direct method and typically involves the reaction of piperazine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide). To favor mono-alkylation, an excess of piperazine is often used. Alternatively, a protecting group, such as the tert-butoxycarbonyl (Boc) group, can be employed to block one of the nitrogen atoms, allowing for selective alkylation of the other.[5]

-

Typical Protocol for Mono-N-alkylation of Piperazine:

-

To a solution of an excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF) is added the alkyl halide (1 equivalent).

-

A base, such as potassium carbonate or triethylamine, may be added to neutralize the hydrohalic acid formed during the reaction.

-

The reaction mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The excess piperazine is removed by extraction with water.

-

The product is then extracted into an organic solvent, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography.

-

-

-

Reductive Amination: This method involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. This is a highly efficient one-pot procedure that avoids the formation of quaternary ammonium salts.

-

Typical Protocol for Reductive Amination:

-

Piperazine (1 equivalent) and an aldehyde or ketone (1-1.2 equivalents) are dissolved in a suitable solvent, such as methanol, ethanol, or dichloromethane.

-

A reducing agent, such as sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3), or hydrogen gas with a catalyst (e.g., Pd/C), is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for several hours to overnight.

-

The reaction is quenched by the addition of water or a dilute acid.

-

The product is extracted with an organic solvent, and the organic layer is washed with brine, dried, and concentrated.

-

Purification is achieved by distillation or chromatography.

-

-

-

Reduction of Carboxamides: 1-Acylpiperazines can be reduced to the corresponding 1-alkylpiperazines using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

-

Typical Protocol for Amide Reduction:

-

The 1-acylpiperazine is dissolved in a dry, aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of the reducing agent (e.g., LiAlH4 or BH3 in THF) is added dropwise to the cooled reaction mixture (typically at 0 °C).

-

The reaction is then stirred at room temperature or heated to reflux until the starting material is consumed.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting solids are filtered off, and the filtrate is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the 1-alkylpiperazine, which can be further purified if necessary.

-

-

The logical workflow for the synthesis and purification of a 1-alkylpiperazine can be visualized as follows:

Caption: A generalized workflow for the synthesis of 1-alkylpiperazines.

Physicochemical Properties of Simple 1-Alkylpiperazines

The introduction of an alkyl group to the piperazine ring systematically alters its physicochemical properties. The following table summarizes key data for a series of simple 1-alkylpiperazines.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | pKa1 | pKa2 |

| Piperazine | C4H10N2 | 86.14 | 145-146[6] | 109-112[6] | 1.1 (solid)[6] | 9.83 (at 23°C)[7] | 5.68 |

| 1-Methylpiperazine | C5H12N2 | 100.16 | 138[2] | -6[2] | 0.903[2] | 9.09[1] | 4.94[1] |

| 1-Ethylpiperazine | C6H14N2 | 114.19 | 157[8] | -60[8] | 0.899 | 9.27 (Predicted)[9] | ~5 |

| 1-n-Propylpiperazine | C7H16N2 | 128.22 | ~180-182 | N/A | N/A | N/A | N/A |

| 1-n-Butylpiperazine | C8H18N2 | 142.24 | 198-202 | N/A | 0.881 | N/A | N/A |

The Role of 1-Alkylpiperazines in Drug Action: Signaling Pathways

The therapeutic effects of 1-alkylpiperazine-containing drugs are diverse and depend on the other substituents attached to the piperazine ring, which dictate the biological target. Two prominent examples are their roles as antihistamines and antipsychotics.

Antihistaminic Action: Inverse Agonism at the H1 Receptor

First-generation antihistamines containing the 1-alkylpiperazine scaffold, such as cyclizine and meclizine, function as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR). This means they not only block the binding of histamine but also reduce the basal activity of the receptor.

Caption: Signaling pathway of H1 receptor and its inhibition.

Antipsychotic Action: Modulation of Dopamine and Serotonin Receptors